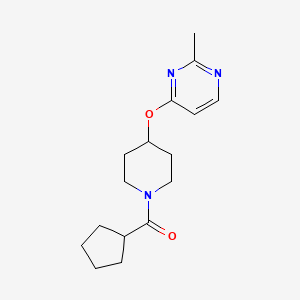

![molecular formula C17H16N2O3S B2566952 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-41-9](/img/structure/B2566952.png)

4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is derived from 4-aminobenzenesulfonamide and maleic anhydride . The compound is part of the 1H-pyrrole-2,5-diones (maleimides) family, which is known for its wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to produce (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This product is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For example, it can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, melting point can be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) focused on synthesizing new benzenesulfonamides with potential as carbonic anhydrase inhibitors. These compounds showed promise in cytotoxicity and tumor-specificity studies, indicating their potential use in anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy Applications

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound showed high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Applications

Alqasoumi et al. (2009) synthesized novel benzenesulfonamide derivatives, including pyrrole and pyrrolopyrimidine, to evaluate their antitumor activity. One of the compounds showed effectiveness surpassing the reference drug, doxorubicin (Alqasoumi et al., 2009).

Prevention of Cerebral Vasospasm

Zuccarello et al. (1996) investigated benzenesulfonamide derivatives for the prevention of cerebral vasospasm post-subarachnoid hemorrhage. The study found that oral administration of these compounds could be a potential specific treatment for vasospasm in humans (Zuccarello et al., 1996).

Anticancer Properties

The study by Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. Some compounds showed high antiproliferative activity, suggesting their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Activity

Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from N-sulfonation. These compounds were found to be effective inhibitors against Escherichia coli, indicating their potential as antibacterial agents (Abbasi et al., 2019).

Direcciones Futuras

The future directions for the study of “4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” could involve further exploration of its potential applications in various fields, such as medicine and biology . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

Mecanismo De Acción

Target of Action

The primary targets of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are human carbonic anhydrase (hCA) and the Wnt/β-Catenin signaling pathway . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. The Wnt/β-Catenin signaling pathway is a complex network that regulates cell-to-cell interactions during embryogenesis and also plays key roles in tissue generation and regeneration .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of hCA, which leads to a decrease in the rate of the carbon dioxide to bicarbonate conversion . Additionally, it has the potential to inhibit the Wnt/β-Catenin signaling pathway .

Biochemical Pathways

The inhibition of hCA and the Wnt/β-Catenin signaling pathway by this compound affects various biochemical pathways. The inhibition of hCA can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport . The inhibition of the Wnt/β-Catenin signaling pathway can affect cell proliferation, differentiation, and migration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of hCA and the Wnt/β-Catenin signaling pathway, which can lead to changes in cellular processes such as pH regulation, CO2 transport, cell proliferation, differentiation, and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of hCA and thus the efficacy of its inhibition by the compound . .

Propiedades

IUPAC Name |

4-methoxy-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-16-8-10-17(11-9-16)23(20,21)18-14-4-6-15(7-5-14)19-12-2-3-13-19/h2-13,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHTIXDWSGWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)

![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)

![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)

![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)

![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)